1-(4-thio-beta-D-ribofuranosyl)uracil
Overview
Description
1-(4-thio-beta-D-ribofuranosyl)uracil, often abbreviated as 4S-UR or 4S-U, is a purine nucleoside analogue . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies .
Synthesis Analysis
In recent years, a growing number of reports have detailed the chemical synthesis and evaluation of 4’-thio nucleoside analogs, alongside methodologies for the provision of thiosugar-containing scaffolds .Molecular Structure Analysis
The molecular weight of 1-(4-thio-beta-D-ribofuranosyl)uracil is 260.27 and its molecular formula is C9H12N2O5S . The SMILES representation of its structure is O=C(N([C@@H]1SC@HC@@H[C@H]1O)C=C2)NC2=O .Chemical Reactions Analysis
As a purine nucleoside analogue, the anticancer mechanisms of 1-(4-thio-beta-D-ribofuranosyl)uracil rely on inhibition of DNA synthesis .Physical And Chemical Properties Analysis
The molecular weight of 1-(4-thio-beta-D-ribofuranosyl)uracil is 260.27 and its molecular formula is C9H12N2O5S . The SMILES representation of its structure is O=C(N([C@@H]1SC@HC@@H[C@H]1O)C=C2)NC2=O .Scientific Research Applications
Synthesis and Biological Activities
Nucleoside Analogue Development : Studies have demonstrated the synthesis of various nucleoside analogues related to uridine, highlighting their moderate growth inhibition effects on certain cancer cell lines, such as mouse leukemia L5178Y, HeLa, and Novikoff hepatoma cells in culture. These compounds also exhibit weak inhibition of vaccinia viral replication in HeLa cells (Chwang, Wood, Parkhurst, Nesnow, Danenberg, & Heidelberger, 1976).
Chemical Synthesis Techniques : Innovative methods have been developed for synthesizing 1-(2′-O-methyl-β-d-ribofuranosyl)-uracil and its derivatives. Such methodologies provide new pathways for creating nucleoside analogues with potential biological applications (Haines, 1973).
Enzymatic Inhibition : Research into the minimal structural entity of liposidomycins, which includes the O-beta-D-ribofuranosyl nucleoside moiety, has shown significant enzyme inhibitory activity. Modifications to the primary amine and uracil moieties of these molecules underscore their crucial role in inhibiting bacterial translocase MraY, an enzyme involved in bacterial cell wall synthesis (Dini, Drochon, Feteanu, Guillot, Peixoto, & Aszodi, 2001).
Furanose-Pyranose Isomerization : Studies have also explored the isomerization processes of reduced pyrimidine and cyclic urea ribosides, revealing significant changes in spectral properties and a decrease in potency for nucleosides acting as inhibitors in their ribofuranose form. This isomerization is a critical factor in the stability and efficacy of nucleoside-based inhibitors (Kelley, Driscoll, McCormack, Roth, & Marquez, 1986).
Antiviral and Anticancer Applications : Various synthesized uridine derivatives with specific substituents have been evaluated for their biological activities, including their potential antiviral and anticancer properties. Although some compounds did not show significant activity against specific viruses or cancer cells, the research contributes to the broader understanding of nucleoside analogues' therapeutic potential (El‐Barbary, Khodair, Pedersen, & Nielsen, 1994).
Safety And Hazards
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSPKJVFRAYWAR-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317166 | |
Record name | 4′-Thiouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-thio-beta-D-ribofuranosyl)uracil | |
CAS RN |
6741-73-7 | |
Record name | 4′-Thiouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6741-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-Thiouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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